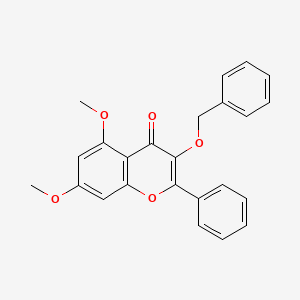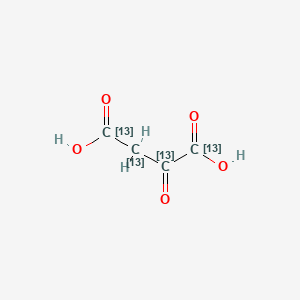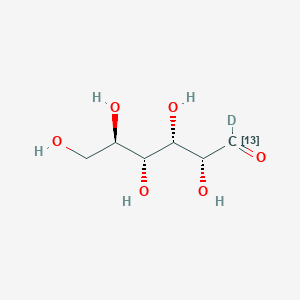
D-Glucose-13C,d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-13C,d: is an isotopically labeled form of glucose where the carbon atoms are replaced with the stable isotope carbon-13. This compound is widely used in metabolic research to trace the pathways and fluxes of glucose in biological systems through nuclear magnetic resonance spectroscopy and mass spectrometry .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-13C,d can involve the incorporation of carbon-13 labeled methanol into glucose derivatives. For example, [13C]methanol can be used as a carbon donor in the synthesis of [1-13C]D-Glucose 6-Phosphate from D-Ribose 5-Phosphate with the help of methylotrophic enzymes . The reaction conditions typically involve the use of glucose-6-phosphate isomerase to convert [1-13C]D-Fructose 6-Phosphate to [1-13C]D-Glucose 6-Phosphate.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into glucose. The process is optimized to achieve high yields and purity of the labeled glucose.
化学反応の分析
Types of Reactions: D-Glucose-13C,d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include bromine water and nitric acid.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
科学的研究の応用
Chemistry: D-Glucose-13C,d is used as a tracer in metabolic studies to understand glucose metabolism and its pathways. It helps in studying the kinetics of glucose in various biochemical processes .
Biology: In biological research, this compound is used to trace the incorporation of glucose into cellular components, helping to study cellular metabolism and energy production .
Medicine: In medical research, it is used to study glucose utilization in different tissues, which is crucial for understanding diseases like diabetes and cancer .
Industry: this compound is used in the production of labeled biomolecules for various industrial applications, including the development of new drugs and diagnostic tools .
作用機序
D-Glucose-13C,d functions as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural glucose. The carbon-13 label allows researchers to track its movement and transformation using nuclear magnetic resonance spectroscopy and mass spectrometry . This helps in understanding the molecular targets and pathways involved in glucose metabolism.
類似化合物との比較
D-Glucose-13C6: Another isotopically labeled glucose where all six carbon atoms are replaced with carbon-13.
D-Glucose-1-13C: A form of glucose labeled with carbon-13 at the first carbon position.
D-Glucose-13C6,1,2,3,4,5,6,6-d7: A compound where glucose is labeled with both carbon-13 and deuterium.
Uniqueness: D-Glucose-13C,d is unique due to its specific labeling pattern, which allows for detailed studies of glucose metabolism at specific carbon positions. This specificity provides more precise data compared to uniformly labeled glucose compounds.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D |
InChIキー |
GZCGUPFRVQAUEE-XQPSBZNYSA-N |
異性体SMILES |
[2H][13C](=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



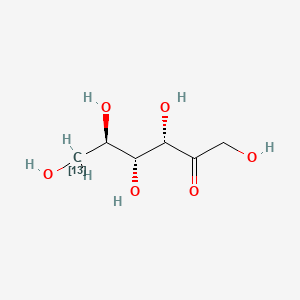
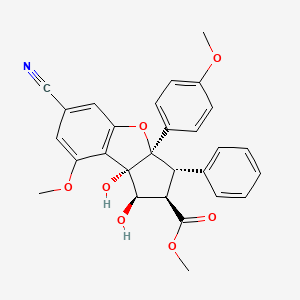
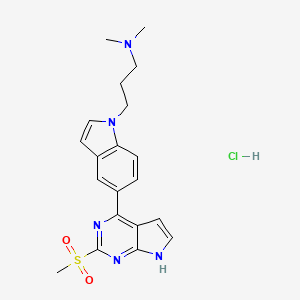
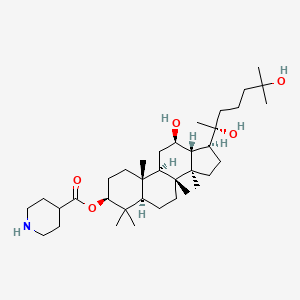
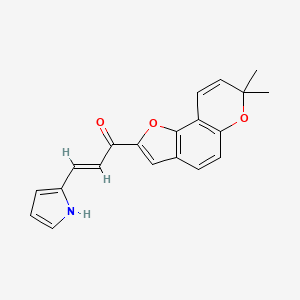

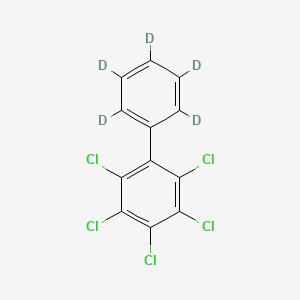
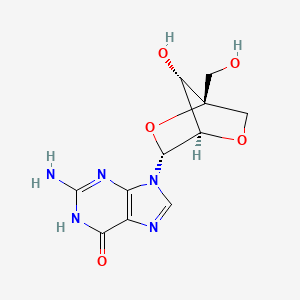
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
